2-Formamido-5-methoxypentanoic acid

Description

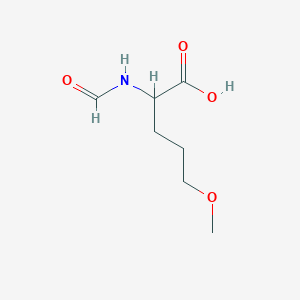

2-Formamido-5-methoxypentanoic acid is a modified pentanoic acid derivative featuring a formamido (-NHCHO) group at the C2 position and a methoxy (-OCH3) group at the C5 position.

Properties

Molecular Formula |

C7H13NO4 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

2-formamido-5-methoxypentanoic acid |

InChI |

InChI=1S/C7H13NO4/c1-12-4-2-3-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11) |

InChI Key |

OHHMTLCPRNTSLR-UHFFFAOYSA-N |

Canonical SMILES |

COCCCC(C(=O)O)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Formamido-5-methoxypentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Formamido-5-methoxypentanoic acid has several scientific research applications, including:

Chemistry: Used as a reference standard in pharmaceutical testing.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the synthesis of various chemical intermediates and products.

Mechanism of Action

The specific mechanism of action for 2-Formamido-5-methoxypentanoic acid is not well-documented. like other organic compounds, it may interact with molecular targets and pathways through various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural and functional differences between 2-formamido-5-methoxypentanoic acid and related compounds:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| This compound (Target) | C2: Formamido (-NHCHO); C5: Methoxy (-OCH3) | Reference compound with polar substituents. |

| 5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic acid (Compound 26, ) | C2: Phenylacetamido (-NHC(O)CH2Ph); Thiazole ring at C5 | Thiazole ring enhances aromaticity; phenylacetamido group increases hydrophobicity . |

| 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid () | C2: Boc-protected amino (-NHCOOtBu); C5: Hydroxy (-OH) | Boc group improves stability; hydroxy group increases polarity . |

| (S)-4-(4-{(2,4-Diaminopteridin-6-yl)methylamino}benzamido)-5-methoxy-5-oxopentanoic acid () | C4: Diaminopteridinyl-benzamido; C5: Methoxy and oxo groups | Complex diaminopteridinyl side chain; designed for antifolate activity . |

Pharmacological and Functional Insights

- Target Compound: Limited pharmacological data, but the methoxy group may enhance lipophilicity compared to hydroxy-containing analogs (e.g., ’s Boc-protected compound) .

- Boc-Protected Analog : The hydroxy group at C5 could facilitate hydrogen bonding, making it suitable for prodrug designs or peptide conjugates .

- Methotrexate Derivative: The diaminopteridinyl side chain mimics folate structures, indicating applications in cancer therapy as a dihydrofolate reductase inhibitor .

Biological Activity

2-Formamido-5-methoxypentanoic acid (CAS Number: 64146631) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

Key Properties

- Molecular Weight : 173.18 g/mol

- LogP (octanol-water partition coefficient) : Indicates hydrophobicity and potential bioavailability.

- Solubility : Moderate solubility in water, which influences its bioactivity.

Neuroprotective Effects

Recent studies have indicated that derivatives of this compound exhibit neuroprotective properties. For instance, related compounds have been shown to protect neuronal cells from oxidative stress, a key factor in neurodegenerative diseases like Alzheimer's disease. The mechanism involves the modulation of oxidative stress markers and apoptosis pathways .

Anti-inflammatory Properties

The compound has been linked to anti-inflammatory activities. It may inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory conditions. This effect is particularly relevant in the context of chronic inflammatory diseases, where such compounds could serve as therapeutic agents .

Study 1: Neuroprotection in Alzheimer's Disease Models

In a study investigating neuroprotective agents, researchers found that derivatives similar to this compound significantly reduced neuronal cell death in vitro under oxidative stress conditions. The study utilized primary neuronal cultures treated with hydrogen peroxide and assessed cell viability through MTT assays .

Study 2: Inhibition of Cytokine Production

Another investigation focused on the anti-inflammatory effects of the compound in macrophage cell lines. The results demonstrated a significant reduction in TNF-alpha and IL-6 production when treated with the compound, suggesting its potential role in managing inflammatory responses .

Data Table: Biological Activities Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Reduced neuronal cell death | |

| Anti-inflammatory | Decreased cytokine production | |

| Oxidative stress modulation | Improved cell viability |

The biological activities of this compound are thought to involve several mechanisms:

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

- Cytokine Modulation : Inhibiting signaling pathways that lead to inflammation.

- Neuroprotection : Enhancing cellular resilience against neurotoxic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.